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  • Product: 1-(Piperidin-3-yl)azepane
  • CAS: 933682-44-1

Core Science & Biosynthesis

Foundational

Crystal structure and 3D conformation analysis of 1-(Piperidin-3-yl)azepane

An In-Depth Technical Guide to the Crystal Structure and 3D Conformation Analysis of 1-(Piperidin-3-yl)azepane Abstract The conformational landscape of saturated heterocyclic systems is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and 3D Conformation Analysis of 1-(Piperidin-3-yl)azepane

Abstract

The conformational landscape of saturated heterocyclic systems is a cornerstone of modern medicinal chemistry. The 1-(Piperidin-3-yl)azepane scaffold, which combines the rigid chair-like preference of a piperidine ring with the more flexible seven-membered azepane moiety, presents a fascinating case study in stereochemical and conformational complexity. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for designing ligands with high affinity and selectivity for biological targets. This technical guide provides a comprehensive framework for the complete structural elucidation of 1-(Piperidin-3-yl)azepane, integrating single-crystal X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We detail not just the protocols, but the underlying scientific rationale, offering a self-validating workflow for researchers in drug discovery and chemical biology.

Introduction: The Structural Significance of Piperidine-Azepane Scaffolds

Saturated nitrogen heterocycles are privileged structures in drug discovery, with the piperidine ring being one of the most common motifs in approved pharmaceuticals.[1] Its well-defined chair conformation provides a rigid scaffold for the precise three-dimensional presentation of pharmacophoric elements. The azepane ring, while less common, offers access to a larger and more flexible region of chemical space, a feature increasingly sought after for tackling challenging biological targets.[2][3] The non-planar and flexible nature of the azepane ring allows it to adopt multiple conformations, which can be critical for optimizing binding interactions with proteins.[3]

The molecule 1-(Piperidin-3-yl)azepane links these two important pharmacophores. The critical questions for any drug development professional are:

  • What is the preferred conformation of each ring in the solid state?

  • How do the rings orient relative to each other?

  • Does the solid-state structure represent the conformational ensemble in solution?

  • What are the energy barriers between different conformers?

Answering these questions requires a multi-pronged approach, as no single technique can provide a complete picture. This guide will walk through the synergistic use of X-ray crystallography, NMR spectroscopy, and computational chemistry to build a comprehensive understanding of the molecule's structure and dynamics.

Synthesis and Primary Characterization

While numerous strategies exist for the synthesis of substituted piperidines and azepanes, a common approach for N-alkylation involves the reaction of a piperidine derivative with an appropriate azepane precursor or vice versa, often via reductive amination or nucleophilic substitution.[4] For the purpose of this guide, we assume the successful synthesis and purification of 1-(Piperidin-3-yl)azepane.

Initial characterization to confirm the chemical identity would involve:

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₂₂N₂).

  • Infrared (IR) Spectroscopy: To identify characteristic C-H, N-H, and C-N bond vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and establish the basic connectivity.

Definitive Solid-State Structure: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the crystalline state.[5] It provides a static, high-resolution snapshot of the molecule's preferred conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Causality Behind Experimental Choices

The goal is to obtain a single crystal of sufficient quality for diffraction. This is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. A well-ordered crystal will diffract X-rays in a predictable pattern, which can be mathematically deconvoluted to determine the electron density map and, subsequently, the atomic positions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified 1-(Piperidin-3-yl)azepane in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed chamber containing a less polar "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Harvest a single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a diffractometer.

  • Data Collection:

    • Mount the crystal on a goniometer head and place it in a cold stream (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is typically assessed by the R-factor (residual factor), with values below 5% indicating a good fit.

Data Presentation: Crystallographic Parameters

The results of a successful X-ray diffraction experiment are summarized in a crystallographic information file (CIF). Key data are presented in tables for clarity.

Table 1: Hypothetical Crystallographic Data for 1-(Piperidin-3-yl)azepane (Note: As no public crystal structure exists, this data is representative of a typical small organic molecule and is based on similar structures found in the Cambridge Structural Database.)[6]

ParameterValue
Chemical FormulaC₁₁H₂₂N₂
Formula Weight182.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.54
c (Å)14.23
β (°)98.5
Volume (ų)1218.9
Z (Molecules/unit cell)4
Temperature (K)100
Final R-factor (R₁)0.045
CCDC Deposition NumberN/A

Table 2: Key Intramolecular Distances and Angles (Representative values based on known piperidine and azepane structures)[7][8]

MeasurementValueDescription
Piperidine Ring
C-N Bond Length (avg, Å)1.47Typical single bond
C-C Bond Length (avg, Å)1.53Typical single bond
C-N-C Bond Angle (°)112.5Consistent with sp³ hybridization
Azepane Ring
C-N Bond Length (avg, Å)1.48Typical single bond
C-C Bond Length (avg, Å)1.54Typical single bond
C-N-C Bond Angle (°)114.0Indicative of a larger, more flexible ring
Inter-ring Linkage
C(pip)-N(aze) Bond Length (Å)1.46Bond connecting the two rings

From this data, we would definitively conclude that in the solid state, the piperidine ring adopts a chair conformation, and the azepane ring exists in a specific conformation (e.g., a twist-chair). The relative orientation of the two rings would also be fixed.

Solution-State Dynamics: NMR-Based Conformational Analysis

While crystallography provides a precise but static picture, the conformation of a molecule in solution can be dynamic, existing as an equilibrium of multiple interconverting forms. NMR spectroscopy is a powerful tool for probing this dynamic behavior.[9][10]

Causality Behind Experimental Choices

The chemical environment of a nucleus (e.g., a proton) influences its resonance frequency (chemical shift). In a flexible molecule, the observed chemical shift is a population-weighted average of the shifts in each conformer.[11] Similarly, the through-bond scalar coupling (J-coupling) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing coupling constants, we can deduce preferred dihedral angles and thus the ring's conformation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is important, as it can influence the conformational equilibrium.[11]

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Analyze the chemical shifts of the ring protons. Axial and equatorial protons in a chair-like ring typically have distinct chemical shifts.

    • Measure the vicinal (³JHH) coupling constants, particularly for the protons on the piperidine ring. Large coupling constants (~10-13 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of two axial protons. Small coupling constants (~2-5 Hz) suggest a gauche relationship, as seen between axial-equatorial or equatorial-equatorial protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also sensitive to the ring's conformation.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm proton-proton coupling relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints that can help define the relative orientation of the two rings.

Data Interpretation

For the piperidine ring, a clear pattern of large (~12 Hz) and small (~3 Hz) ³JHH couplings would strongly support a rigid chair conformation in solution. For the more flexible azepane ring, the coupling constants may be averaged values, indicating a rapid equilibrium between multiple conformations (e.g., chair and boat forms).[12] Variable-temperature NMR studies can also be employed to "freeze out" individual conformers at low temperatures, allowing for their individual characterization.

In Silico Exploration: Computational Conformational Analysis

Computational modeling provides the crucial link between the static solid-state picture and the averaged solution-state data. It allows for the exploration of the entire potential energy surface of the molecule, identifying all stable low-energy conformers and the transition states that separate them.[13][14]

Causality Behind Experimental Choices

A two-step approach is generally most effective. First, a fast molecular mechanics (MM) method is used to perform a broad conformational search, generating thousands of potential structures. This is followed by higher-level quantum mechanics (QM), typically Density Functional Theory (DFT), to accurately calculate the energies and geometries of the most stable conformers identified by MM.[15][16] This approach balances computational cost with accuracy.

Workflow for Computational Analysis
  • Initial Structure Generation: Build a 3D model of 1-(Piperidin-3-yl)azepane.

  • Conformational Search (Molecular Mechanics):

    • Use a suitable force field (e.g., MMFF94 or OPLS3e).

    • Perform a systematic or stochastic search by rotating all rotatable bonds.

    • Generate and minimize the energy of several thousand conformers, clustering them into unique families.

  • Geometry Optimization and Energy Calculation (Quantum Mechanics):

    • Take the lowest-energy unique conformers from the MM search (e.g., all conformers within 10 kcal/mol of the global minimum).

    • Perform full geometry optimization and frequency calculations using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G* or ωB97X-D/6-311+G**). The inclusion of dispersion corrections (e.g., the "-D" in the functional name) is crucial for accurately modeling non-covalent interactions.[16]

    • The frequency calculation confirms that each structure is a true energy minimum (no imaginary frequencies).

  • Analysis of Results:

    • Compare the relative energies (Gibbs free energies) of all stable conformers.

    • Analyze the geometry (dihedral angles, bond lengths) of the global minimum and other low-lying conformers.

    • Compare the calculated geometry of the global minimum with the experimental X-ray crystal structure.

    • Calculate the Boltzmann population of each conformer at a given temperature to predict the equilibrium distribution in the gas phase or with an implicit solvent model.

Data Presentation: Conformational Energy Profile

Table 3: Calculated Relative Energies of Low-Energy Conformers (Representative results from a DFT calculation)

Conformer IDPiperidine ConformationAzepane ConformationRelative Energy (kcal/mol)Boltzmann Population (298 K)
Conf-01 Chair (Equatorial)Twist-Chair0.0075.5%
Conf-02 Chair (Equatorial)Boat-Chair0.8520.1%
Conf-03 Chair (Axial)Twist-Chair2.103.5%
Conf-04 Twist-BoatTwist-Chair5.50<0.1%

This analysis would likely show that the lowest energy conformation has the azepane group in an equatorial position on the piperidine chair, minimizing steric hindrance. It would also quantify the energy penalty for axial substitution and for non-chair conformations of the piperidine ring.

Visualizations and Integrated Analysis

Diagrams are essential for visualizing complex workflows and relationships.

Experimental and Computational Workflow

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Integrated Structural Model synthesis Synthesis of 1-(Piperidin-3-yl)azepane purify Purification (e.g., Chromatography) synthesis->purify xray Single-Crystal X-ray Crystallography purify->xray Crystal Growth nmr Solution-State NMR Spectroscopy purify->nmr Dissolve in Solvent mm Molecular Mechanics Conformational Search purify->mm Build 3D Model final_model Comprehensive 3D Conformational Profile xray->final_model Solid-State Structure nmr->final_model Solution Dynamics dft DFT Optimization & Energy Calculation mm->dft dft->final_model Energy Landscape

Caption: Workflow for the complete structural elucidation of 1-(Piperidin-3-yl)azepane.

Synergy of Analytical Techniques

G center Complete 3D Understanding xray X-Ray Crystallography xray->center Provides: - Precise solid-state geometry - Bond lengths/angles - Intermolecular packing comp Computational Modeling xray->comp Validation nmr NMR Spectroscopy nmr->center Provides: - Solution conformation(s) - Dynamic equilibria - Conformational averaging nmr->comp Interpretation comp->center Provides: - Full energy landscape - Relative stabilities - Transition state energies

Caption: Interplay of techniques for building a complete structural picture.

Conclusion

The structural and conformational analysis of 1-(Piperidin-3-yl)azepane is a paradigmatic challenge in modern chemical analysis and drug design. A definitive understanding cannot be achieved through any single method. By integrating the high-resolution solid-state data from X-ray crystallography, the dynamic solution-state information from NMR spectroscopy, and the comprehensive energetic landscape from computational modeling, a complete and robust 3D model can be constructed. This guide outlines a field-proven, logical workflow that ensures scientific integrity and provides the detailed insights necessary for the rational design of novel therapeutics based on this versatile molecular scaffold.

References

  • BenchChem. (2025).
  • Rose, A. S., et al. (2024). Modeling protein-small molecule conformational ensembles with PLACER. PMC - NIH.
  • Meiler Lab. (2026).
  • Viguera Diez, J., et al. (n.d.). Generation of conformational ensembles of small molecules via Surrogate Model-Assisted Molecular Dynamics. ChemRxiv.
  • Giammarino, F., et al. (n.d.). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. SpringerLink.
  • Sampath, K., et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative.
  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • Khan, K. M., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • Al-Majid, A. M., et al. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
  • Ohno, H., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • Silvi, M., & Melchiorre, P. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Booth, H., & Griffiths, D. V. (1975). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2.
  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Kinzhybalo, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Janecka, A., et al. (2001). Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. PubMed.
  • Tormena, C. F. (2011).
  • Alam, M., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • Stoddart, J. F. (1970). The Application of NMR in Determination of the Structure of Cyclanols. I. The Structures of Cyclohexane-1,3-diols.
  • Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. Scilit.
  • Tormena, C. F. (2016).
  • Al-Mousawi, S. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][13][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI.

  • Wagner, C., et al. (2014). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. PMC.
  • Meth-Cohn, O. (1996). 3. Azepines. Thieme.
  • NextSDS. (n.d.). 1-[(piperidin-3-yl)
  • PubChemLite. (2026). 2-(piperidin-3-yl)azepane (C11H22N2). Université du Luxembourg.
  • Cambridge Crystallographic Data Centre. (n.d.).
  • Cambridge Crystallographic Data Centre. (n.d.).
  • Chhetri, B., et al. (2021).
  • Gatfaoui, F., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC.
  • PubChemLite. (2026). 1-(pyridin-3-ylmethyl)azepane (C12H18N2). Université du Luxembourg.
  • Cambridge Crystallographic Data Centre. (n.d.).
  • Foley, D. J., et al. (2022).
  • BenchChem. (2025). Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide. Benchchem.
  • Tadayon, S., et al. (2021).
  • Sharma, A., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Li, Y., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI.

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Mitigation of 1-(Piperidin-3-yl)azepane Analogs

Executive Summary The 1-(piperidin-3-yl)azepane scaffold—a bicyclic diamine comprising a seven-membered azepane ring linked to the 3-position of a piperidine ring—has emerged as a highly versatile building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(piperidin-3-yl)azepane scaffold—a bicyclic diamine comprising a seven-membered azepane ring linked to the 3-position of a piperidine ring—has emerged as a highly versatile building block in modern medicinal chemistry. It is frequently utilized in the design of central nervous system (CNS) therapeutics, including monoamine transporter inhibitors, histamine H3 receptor antagonists, and various G-protein coupled receptor (GPCR) ligands.

While this scaffold offers excellent vectors for target engagement and robust blood-brain barrier (BBB) penetrance, its physicochemical nature presents distinct pharmacokinetic (PK) challenges. As a Senior Application Scientist, I have observed that navigating the absorption, distribution, metabolism, and excretion (ADME) profile of these aliphatic nitrogen heterocycles requires a deep mechanistic understanding of their biotransformation liabilities. This whitepaper provides a comprehensive, causality-driven guide to the pharmacokinetic profiling of 1-(piperidin-3-yl)azepane analogs.

Physicochemical Landscape and ADME Implications

The fundamental PK behavior of 1-(piperidin-3-yl)azepane derivatives is dictated by their basicity and lipophilicity.

  • Dicationic Nature at Physiological pH: The scaffold contains two basic secondary/tertiary amine centers. With predicted pKa values typically ranging between 9.0 and 10.0, these molecules exist predominantly as dications in systemic circulation (pH 7.4).

  • Volume of Distribution (Vss): This high degree of ionization drives extensive tissue partitioning. The positively charged nitrogens engage in strong electrostatic interactions with the negatively charged headgroups of acidic phospholipids in cell membranes. Consequently, these analogs characteristically exhibit a very high steady-state volume of distribution (Vss > 4 L/kg), effectively pulling the drug out of the central plasma compartment.

  • Permeability vs. Trapping: While the un-ionized fraction allows for rapid BBB crossing, the basicity can lead to lysosomal trapping within cells, a phenomenon that artificially inflates the apparent Vss and can lead to phospholipidosis liabilities over chronic dosing.

Biotransformation and Metabolic Liabilities

Aliphatic nitrogen heterocycles like piperidine and azepane are notorious targets for cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6 [1, 2]. Understanding the regioselectivity of these enzymes is critical for mitigating high intrinsic clearance (CLint).

Mechanistic Pathways of Clearance
  • Oxidative N-Dealkylation: The electron-rich nitrogen atoms facilitate single-electron transfer to the CYP450 heme iron, followed by proton abstraction at the adjacent α-carbon. This forms an unstable carbinolamine intermediate that rapidly collapses, cleaving the bond between the piperidine and azepane rings.

  • Ring Hydroxylation: The azepane ring, due to its conformational flexibility, is highly susceptible to oxidation. Hydroxylation typically occurs at the C4 or C5 positions of the azepane ring, as these sites are sterically accessible and lack the deactivating inductive effect of the nitrogen atom [3].

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can directly oxidize the tertiary amine to form an N-oxide, though this is generally a minor pathway compared to CYP-mediated carbon oxidation.

MetabolicPathway Parent 1-(Piperidin-3-yl)azepane Scaffold NDealk Oxidative N-Dealkylation (CYP3A4 / CYP2D6) Parent->NDealk Major Pathway RingOx Ring Hydroxylation (C4/C5 of Azepane) Parent->RingOx Secondary NOx N-Oxidation / Glucuronidation (FMO / UGTs) Parent->NOx Minor Phase II

Caption: Metabolic biotransformation pathways of the 1-(piperidin-3-yl)azepane scaffold.

Mitigation Strategies

To reduce hepatic clearance, medicinal chemists often employ structural modifications. Adding steric bulk (e.g., α-methylation) adjacent to the nitrogen can block carbinolamine formation. Alternatively, substituting the azepane ring with electron-withdrawing groups (e.g., fluorine) lowers the pKa of the amine, reducing the electron density required for the initial CYP450 oxidation step [3].

In Vivo Pharmacokinetic Profiling

When evaluating these analogs in preclinical rodent models, the data typically reflects their high clearance and extensive distribution [4]. Below is a summarized data table representing the expected PK parameter ranges for unoptimized 1-(piperidin-3-yl)azepane analogs compared to structurally optimized derivatives.

Table 1: Comparative Pharmacokinetic Parameters (Rodent IV/PO)
Compound ClassCL (mL/min/kg)Vss (L/kg)T½ (h)Fpo (%)Primary Clearance Mechanism
Unoptimized Scaffold 60 - 905.0 - 8.00.8 - 1.5< 15%Hepatic (CYP3A4 N-dealkylation)
Fluorinated Azepane 30 - 454.0 - 6.02.0 - 3.530 - 45%Hepatic (Mixed CYP oxidation)
Sterically Hindered 15 - 253.5 - 5.04.0 - 6.0> 60%Renal + Hepatic

Note: High clearance (>60 mL/min/kg in rats) approaches hepatic blood flow, resulting in high first-pass metabolism and poor oral bioavailability (Fpo).

Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies required to profile these compounds.

Protocol A: In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance (CLint) by exposing the drug to liver microsomes. We use a high protein concentration to ensure linear enzyme kinetics and supplement with NADPH to specifically activate CYP450 enzymes.

  • Preparation: Prepare a 10 mM stock of the analog in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol).

    • Causality: The cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to prevent LC column fouling.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Bioanalytical Workflow

Due to the high basicity of the scaffold, peak tailing on standard C18 columns is a common artifact.

  • Chromatography: Use a biphenyl or polar-embedded C18 column (e.g., Waters XBridge) to provide alternative selectivity and shield residual silanols.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7). Causality: Ensures the diamine is fully protonated for optimal electrospray ionization (ESI+).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the parent mass [M+H]+ transitioning to the dominant fragment (often the cleaved azepane or piperidine ring).

PKWorkflow Dose In Vivo Dosing (IV/PO Rodent) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Analysis NCA PK Analysis LCMS->Analysis

Caption: Standardized in vivo pharmacokinetic profiling and bioanalytical workflow.

Conclusion

The 1-(piperidin-3-yl)azepane scaffold is a powerful motif in drug discovery, but its unoptimized form is heavily burdened by high intrinsic clearance and excessive tissue distribution driven by its dicationic nature. By utilizing rigorous LC-MS/MS bioanalytical workflows and employing structure-based metabolic mitigation strategies (such as fluorination or steric hindrance), drug development professionals can successfully optimize this scaffold into viable clinical candidates with acceptable half-lives and oral bioavailability.

References

  • Kalgutkar, A. S., et al. (2014). "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews. Available at:[Link]

  • Sun, H., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Penner, N., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Available at:[Link]

Foundational

Optimizing Blood-Brain Barrier Permeability for 1-(Piperidin-3-yl)azepane Derivatives: A Technical Guide for CNS Drug Discovery

Executive Summary The 1-(Piperidin-3-yl)azepane scaffold is a highly versatile, bis-basic aliphatic heterocycle frequently utilized in central nervous system (CNS) drug discovery. Its unique conformational flexibility an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(Piperidin-3-yl)azepane scaffold is a highly versatile, bis-basic aliphatic heterocycle frequently utilized in central nervous system (CNS) drug discovery. Its unique conformational flexibility and dual-amine structure make it an ideal pharmacophore for targeting GPCRs (e.g., Histamine H3 receptors) and enzymes (e.g., cholinesterases) where salt-bridge formation with conserved aspartate or glutamate residues is critical for target engagement.

However, the very physicochemical properties that drive high target affinity—specifically, its high basicity and lipophilicity—create profound challenges for blood-brain barrier (BBB) penetration. Developing CNS therapeutics from this scaffold requires a delicate balancing act: overcoming the thermodynamic penalty of membrane desolvation while evading active efflux by P-glycoprotein (P-gp/MDR1) [1].

This whitepaper provides an in-depth, mechanistic guide to evaluating and optimizing the BBB permeability of 1-(Piperidin-3-yl)azepane compounds, combining theoretical causality with self-validating experimental workflows.

Physicochemical Profiling & Causality of BBB Penetration

To understand why 1-(Piperidin-3-yl)azepane compounds struggle with BBB permeability, we must analyze the causality of their physicochemical state at physiological pH (7.4) [2].

The Desolvation Penalty of Bis-Basic Amines

The BBB is structurally defined by the tight junctions of brain microvascular endothelial cells, forcing most small molecules to cross via passive transcellular diffusion. To enter the lipophilic core of the cell membrane, a drug must shed its hydration shell (desolvation).

  • The Problem: The piperidine nitrogen typically exhibits a pKa​ of ~9.5, and the azepane nitrogen a pKa​ of ~10.5. At pH 7.4, the 1-(Piperidin-3-yl)azepane core is overwhelmingly protonated (di-cationic).

  • The Causality: The free energy cost ( ΔGdesolvation​ ) to strip water molecules away from a di-cationic species is thermodynamically prohibitive. Consequently, the fraction of neutral, diffusible species is vanishingly small, leading to poor passive permeability.

P-glycoprotein (P-gp) Efflux Liability

Even if the lipophilicity ( LogD7.4​ ) is artificially driven up by adding greasy aromatic appendages to the scaffold, the compound often falls victim to active efflux. P-gp (encoded by the ABCB1 gene) is an ATP-driven efflux pump highly expressed on the apical (blood-facing) side of BBB endothelial cells. P-gp preferentially binds substrates that are lipophilic, possess a basic nitrogen, and adopt a specific spatial geometry—a profile perfectly matched by lipophilic 1-(Piperidin-3-yl)azepane derivatives [3].

PgpMechanism Blood Blood Compartment (Apical Side) Drug Protonated Azepane Scaffold Blood->Drug Membrane Endothelial Cell Membrane (Lipid Bilayer) Brain Brain Compartment (Basolateral Side) Membrane->Brain Slow Diffusion Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Drug->Membrane High Desolvation Penalty (Passive Influx) Pgp->Blood ATP-Driven Efflux

Mechanistic causality of poor BBB penetration: High desolvation penalty coupled with P-gp active efflux.

Experimental Workflows for Permeability Assessment

To accurately assess the BBB permeability of these compounds, a tiered, self-validating experimental workflow must be employed.

Phase 1: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically tailored for the BBB utilizes a porcine brain lipid (PBL) extract to model passive transcellular diffusion without the confounding variable of active transporters [4].

Step-by-Step Protocol:

  • Preparation of Artificial Membrane: Dissolve Porcine Brain Lipid (PBL) in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous polycarbonate membrane (0.45 µm pore size) of the donor plate.

  • Donor Solution: Dilute the 1-(Piperidin-3-yl)azepane test compound in PRISMA HT buffer (pH 7.4) to a final concentration of 50 µM (ensure DMSO concentration is 1%).

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of PRISMA HT buffer (pH 7.4).

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 25°C for 18 hours in a humidity-controlled environment.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB permeability.

Phase 2: MDCK-MDR1 Bidirectional Assay (Active Efflux)

Because PAMPA cannot detect active efflux, the compounds must be evaluated in Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene [5]. This assay is designed as a self-validating system by incorporating bidirectional flux and selective inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts. Culture for 4-5 days until a polarized monolayer forms. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 200 Ω⋅cm2 ).

  • Bidirectional Dosing:

    • Apical to Basolateral (A B): Add 10 µM test compound to the apical chamber.

    • Basolateral to Apical (B A): Add 10 µM test compound to the basolateral chamber.

  • Self-Validation Control (Crucial Step): Run a parallel set of wells containing the test compound plus 10 µM Cyclosporin A (or Verapamil), a known P-gp inhibitor. Include a known P-gp substrate (e.g., Loperamide) as a positive control.

  • Incubation & Sampling: Incubate at 37°C for 90 minutes. Extract aliquots from the receiver chambers and analyze via LC-MS/MS.

  • Data Interpretation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

    • ER > 2.0: Indicates the compound is a P-gp substrate.

    • Validation: If the ER drops to ~1.0 in the presence of Cyclosporin A, P-gp mediated efflux is definitively confirmed.

Workflow Start 1-(Piperidin-3-yl)azepane Library Design PAMPA PAMPA-BBB Assay Filter: Papp > 4.0 x 10^-6 cm/s Start->PAMPA MDCK MDCK-MDR1 Assay Filter: Efflux Ratio (ER) < 2.0 PAMPA->MDCK Pass (High Passive) Fail Structural Optimization (pKa reduction, steric shielding) PAMPA->Fail Fail (Low Passive) InVivo In Vivo Brain PK Target: Kp,uu,brain > 0.3 MDCK->InVivo Pass (Non-substrate) MDCK->Fail Fail (P-gp Substrate) Fail->Start Iterative Design

Tiered experimental workflow for evaluating BBB permeability of CNS candidates.

Structural Optimization Strategies & Data Presentation

When a 1-(Piperidin-3-yl)azepane derivative fails the above assays, medicinal chemists must employ specific strategies to rescue the BBB permeability profile [6].

  • pKa​ Modulation via Fluorination: Introducing electron-withdrawing fluorine atoms adjacent to the basic nitrogens (e.g., on the piperidine ring) reduces the pKa​ via inductive effects. Lowering the pKa​ from 9.5 to 7.5 exponentially increases the fraction of neutral species at physiological pH, drastically reducing the desolvation penalty.

  • Amide Conversion: Converting one of the basic amines (typically the piperidine nitrogen) into an amide or carbamate completely neutralizes its basicity. This converts a problematic bis-basic compound into a more manageable mono-basic compound.

  • Steric Shielding: Adding bulky alkyl groups (e.g., methyl or isopropyl) adjacent to the basic amine can sterically shield the protonated nitrogen, reducing its hydrogen-bonding potential with water and lowering the energy required for membrane insertion.

Quantitative Data Summary

The following table demonstrates a representative optimization trajectory, showing how structural modifications to the 1-(Piperidin-3-yl)azepane core directly impact physicochemical properties and BBB permeability metrics.

Compound IterationStructural ModificationCalculated pKa​ (Most basic) LogD7.4​ PAMPA-BBB Papp​ ( 10−6 cm/s)MDCK-MDR1 Efflux Ratio (ER)In Vivo Kp,uu,brain​
Core Scaffold Unmodified bis-amine10.2 / 9.50.80.5 (Poor)8.5 (High Efflux)0.02
Analog A Lipophilic aryl addition10.1 / 9.43.22.1 (Moderate)12.4 (High Efflux)0.05
Analog B Piperidine N-acetylation10.2 (Mono-basic)2.58.4 (High)3.1 (Mod. Efflux)0.15
Analog C N-acetylation + Fluorination8.1 (Mono-basic)2.815.2 (High)1.2 (No Efflux)0.65

Note: Analog C represents an optimized CNS candidate. By neutralizing one amine and lowering the pKa​ of the second via fluorination, passive diffusion ( Papp​ ) is maximized, P-gp recognition (ER) is circumvented, and the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) exceeds the therapeutic threshold of 0.3 [7].

References

  • MDPI. "Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier." MDPI,[Link]

  • Rowan Documentation. "Blood–Brain-Barrier Permeability." Rowan,[Link]

  • Do, H. T., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry,[Link]

  • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry,[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay Protocol." Evotec,[Link]

  • Semantic Scholar. "Lipophilicity and Related Molecular Properties as Determinants of Pharmacokinetic Behaviour." Semantic Scholar,[Link]

  • ACS Publications. "Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery." ACS Publications,[Link]

Exploratory

A Proposed Investigational Blueprint for Elucidating the Central Nervous System Mechanism of Action of 1-(Piperidin-3-yl)azepane

Abstract The novel chemical entity 1-(Piperidin-3-yl)azepane, incorporating both piperidine and azepane scaffolds, represents a promising yet uncharacterized molecule for potential modulation of central nervous system (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The novel chemical entity 1-(Piperidin-3-yl)azepane, incorporating both piperidine and azepane scaffolds, represents a promising yet uncharacterized molecule for potential modulation of central nervous system (CNS) targets. The piperidine ring is a prevalent feature in numerous approved CNS drugs, including antipsychotics and analgesics, while the azepane structure is also explored for its therapeutic potential in neurological disorders. This technical guide presents a comprehensive, multi-phase investigational strategy designed for researchers, scientists, and drug development professionals. The objective is to systematically elucidate the mechanism of action of 1-(Piperidin-3-yl)azepane, from initial target identification to in vivo validation. This document provides a framework of robust, self-validating experimental protocols and data interpretation strategies, grounded in established principles of modern pharmacology and drug discovery.

Introduction: The Rationale for Investigation

The structural architecture of 1-(Piperidin-3-yl)azepane suggests a high probability of interaction with CNS targets. The piperidine moiety is a well-established pharmacophore that confers favorable properties for CNS penetration and interaction with a variety of receptors and transporters. Similarly, the azepane ring system is a key component of several neurologically active compounds. The combination of these two saturated heterocycles in a single molecule creates a unique three-dimensional structure with the potential for novel pharmacology.

Given the absence of published data on 1-(Piperidin-3-yl)azepane, a logical, phased-based approach is essential to systematically uncover its biological activity. This guide will outline a proposed workflow, commencing with broad, unbiased screening to identify potential targets, followed by detailed in vitro and in vivo characterization to build a comprehensive pharmacological profile.

Phase I: Broad-Spectrum Target Screening and Hit Identification

The initial step in characterizing a novel compound is to perform a broad screen to identify potential molecular targets. This unbiased approach casts a wide net across a range of CNS-relevant receptors, ion channels, enzymes, and transporters.

Recommended Screening Platform: The NIMH Psychoactive Drug Screening Program (PDSP)

A highly effective and cost-efficient strategy is to submit the compound to a comprehensive screening panel, such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). This program provides binding affinity data for a vast array of CNS targets. The primary output from this screen will be a list of putative "hits" – targets at which 1-(Piperidin-3-yl)azepane exhibits significant binding affinity, typically defined as a high percentage of inhibition of radioligand binding at a given concentration (e.g., >50% inhibition at 10 µM).

Workflow for Initial Target Identification

A 1-(Piperidin-3-yl)azepane (Novel Compound) B Submit to Broad CNS Target Panel (e.g., NIMH PDSP) A->B C Primary Binding Assays (Radioligand Displacement) B->C D Data Analysis: Identify targets with >50% inhibition at 10 µM C->D E List of Putative 'Hits' (e.g., GPCRs, Ion Channels, Transporters) D->E F Prioritize Hits Based on: Affinity, Target Class, Therapeutic Relevance E->F G Proceed to Phase II: Functional Characterization F->G

Caption: Workflow for initial target screening and hit identification.

Phase II: In-Depth Functional Characterization of Prioritized Targets

Once a list of putative targets has been generated, the next critical step is to determine the functional consequence of 1-(Piperidin-3-yl)azepane binding. A compound can act as an agonist, antagonist, inverse agonist, or allosteric modulator. This phase aims to elucidate this functional activity. For the purpose of this guide, let us hypothesize that the initial screen identified a G-protein coupled receptor (GPCR), specifically a dopamine receptor subtype, as a high-affinity target.

Experimental Protocol: cAMP Functional Assay for a Gαs/Gαi-Coupled GPCR

This protocol is designed to determine if 1-(Piperidin-3-yl)azepane acts as an agonist or antagonist at a hypothetical dopamine receptor target that modulates cyclic AMP (cAMP) levels.

Objective: To quantify the effect of 1-(Piperidin-3-yl)azepane on intracellular cAMP production.

Materials:

  • HEK293 cells stably expressing the dopamine receptor of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (a Gαs activator).

  • Known agonist and antagonist for the target receptor.

  • 1-(Piperidin-3-yl)azepane.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Plating: Seed the stable cell line in 96-well plates at a density that allows for confluent growth within 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of 1-(Piperidin-3-yl)azepane to generate a dose-response curve. Also, prepare solutions of the known agonist and antagonist.

  • Agonist Mode:

    • Add increasing concentrations of 1-(Piperidin-3-yl)azepane or the known agonist to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 1-(Piperidin-3-yl)azepane for a set time (e.g., 15 minutes).

    • Add a fixed, sub-maximal (EC80) concentration of the known agonist to all wells.

    • Incubate for a further 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of 1-(Piperidin-3-yl)azepane to determine its EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of 1-(Piperidin-3-yl)azepane to determine its IC50.

Data Presentation: Hypothetical Functional Assay Results
CompoundFunctional ModePotency (EC50/IC50)Efficacy (Emax)
Known AgonistAgonist10 nM100%
1-(Piperidin-3-yl)azepaneAgonist50 nM85%
Known AntagonistAntagonist25 nMN/A

Phase III: Elucidation of Downstream Signaling Pathways

Understanding the initial functional activity at the receptor is crucial, but a comprehensive mechanistic understanding requires investigating the downstream intracellular signaling cascades. Modern GPCR signaling is complex, involving not only G-protein-mediated pathways but also β-arrestin-mediated signaling.

Proposed Signaling Pathway Investigation

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR Dopamine Receptor (Hypothetical Target) G_Protein Gαi/βγ GPCR->G_Protein BetaArrestin β-Arrestin GPCR->BetaArrestin AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB ERK pERK1/2 BetaArrestin->ERK Compound 1-(Piperidin-3-yl)azepane (Agonist) Compound->GPCR

Caption: Hypothetical signaling cascade for 1-(Piperidin-3-yl)azepane.

Experimental Approaches for Pathway Analysis
  • Western Blotting: To quantify changes in the phosphorylation status of key signaling proteins like ERK (pERK) and CREB (pCREB) in response to compound treatment.

  • β-Arrestin Recruitment Assays: To determine if the compound promotes the interaction of β-arrestin with the receptor, which can lead to receptor desensitization and initiation of separate signaling pathways. Commercially available assays (e.g., PathHunter®) can be used for this purpose.

Phase IV: In Vivo Target Engagement and Pharmacodynamic Readouts

The final phase of preclinical mechanistic evaluation is to demonstrate that the compound reaches its target in the CNS and elicits a measurable biological response.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of 1-(Piperidin-3-yl)azepane on dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rodent.

Procedure:

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into the striatum of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Microdialysis: A microdialysis probe is inserted through the guide cannula, and artificial cerebrospinal fluid (aCSF) is perfused at a constant, slow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Compound Administration: 1-(Piperidin-3-yl)azepane is administered (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Dialysate samples continue to be collected to measure changes in dopamine levels over time.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Dopamine levels are expressed as a percentage of the baseline level and plotted over time.

Conclusion and Forward Look

This technical guide has outlined a systematic and scientifically rigorous investigational plan to elucidate the mechanism of action of the novel chemical entity, 1-(Piperidin-3-yl)azepane. By progressing through phased-based experimentation, from broad target screening to specific in vivo functional readouts, a comprehensive pharmacological profile can be constructed. The data generated from this workflow will be critical for determining the therapeutic potential of this compound and for guiding future drug development efforts. The principles and protocols described herein are grounded in established methodologies and are designed to ensure data integrity and a thorough understanding of the compound's interaction with the central nervous system.

References

  • Title: The medicinal chemistry of piperidine-containing compounds. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Azepane-based compounds in medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The NIMH Psychoactive Drug Screening Program (PDSP). Source: National Institute of Mental Health URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Piperidin-3-yl)azepane

Application Note: High-Yield Synthesis and Purification Protocol for 1-(Piperidin-3-yl)azepane Introduction and Strategic Rationale 1-(Piperidin-3-yl)azepane is a critical heterocyclic building block and Active Pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Purification Protocol for 1-(Piperidin-3-yl)azepane

Introduction and Strategic Rationale

1-(Piperidin-3-yl)azepane is a critical heterocyclic building block and Active Pharmaceutical Ingredient (API) intermediate utilized in global pharmaceutical research. It features an azepane ring substituted at the 3-position of a piperidine scaffold. While the free base (CAS: 933682-44-1) is utilized in some liquid-phase workflows, isolating the compound as a dihydrochloride salt (CAS: 1219957-22-8) is highly preferred to mitigate amine volatility, prevent oxidative degradation, and ensure long-term shelf stability[1].

This protocol details a highly efficient, two-step synthetic route designed for professional laboratory settings. The strategy relies on the reductive amination of 1-Boc-piperidin-3-one with azepane, followed by acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

Mechanistic Causality: Direct alkylation of azepane with a 3-substituted piperidine bearing a leaving group (e.g., mesylate) often results in competing elimination reactions (forming tetrahydropyridines) due to the basicity of azepane. Reductive amination bypasses this by forming a transient iminium ion, which is subsequently reduced. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent. STAB is uniquely suited for this transformation because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for iminium ions over the starting ketone, thereby preventing the reduction of 1-Boc-piperidin-3-one into the corresponding alcohol [1].

Synthetic Workflow Visualization

Synthesis A 1-Boc-piperidin-3-one + Azepane B Reductive Amination NaBH(OAc)3, DCE A->B C 1-Boc-3-(azepan-1-yl)piperidine B->C D Boc Deprotection 4M HCl in Dioxane C->D E 1-(Piperidin-3-yl)azepane dihydrochloride D->E

Fig 1: Two-step synthetic workflow for 1-(Piperidin-3-yl)azepane via reductive amination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Step 1: Reductive Amination
1-Boc-piperidin-3-one199.251.01.99 g (10.0 mmol)Electrophile / Scaffold
Azepane (Hexamethyleneimine)99.171.11.09 g (11.0 mmol)Nucleophile
NaBH(OAc)₃ (STAB)211.941.53.18 g (15.0 mmol)Selective Reducing Agent
1,2-Dichloroethane (DCE)98.96Solvent40 mLReaction Medium
Glacial Acetic Acid60.051.00.60 g (10.0 mmol)Catalyst (Iminium formation)
Step 2: Deprotection
1-Boc-3-(azepan-1-yl)piperidine282.421.0~2.82 g (Theoretical)Intermediate
4M HCl in Dioxane36.46 (HCl)10.025 mLDeprotecting Agent / Salt former

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. DCE is a volatile halocarbon; handle with strict adherence to institutional EHS guidelines.

Step 1: Synthesis of 1-Boc-3-(azepan-1-yl)piperidine
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperidin-3-one (1.99 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

  • Iminium Formation: Add azepane (1.09 g, 11.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). Causality Note: The weak acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the loss of water. Stir the mixture at room temperature (20-25 °C) for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor reaction completion via LC-MS or TLC (Ninhydrin stain is recommended for amine detection).

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality Note: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes unreacted STAB, preventing gas evolution during extraction. Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM, 3 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM to 5% Methanol in DCM) to afford 1-Boc-3-(azepan-1-yl)piperidine as a pale yellow oil.

Step 2: Boc Deprotection to 1-(Piperidin-3-yl)azepane dihydrochloride
  • Reaction Setup: Dissolve the purified 1-Boc-3-(azepan-1-yl)piperidine intermediate in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C. Slowly add 4M HCl in Dioxane (25 mL, 100 mmol). Causality Note: The highly acidic environment protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, leaving the amine hydrochloride [2].

  • Maturation: Remove the ice bath and stir at room temperature for 3 hours. The product will typically begin to precipitate as a white solid as the reaction progresses.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, Dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (20 mL), stir vigorously for 15 minutes, and filter through a Buchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-(Piperidin-3-yl)azepane dihydrochloride (CAS: 1219957-22-8) as a highly pure, free-flowing white powder.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. (Chapter 7: Protection for the Amino Group). URL:[Link]

Sources

Application

Application Note: 1-(Piperidin-3-yl)azepane as a Privileged sp³-Rich Scaffold in Modern Drug Discovery

Executive Summary & Rationale Over the past two decades, the pharmaceutical industry has recognized the limitations of over-relying on flat, achiral, and highly aromatic molecules. The landmark "Escape from Flatland" hyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Over the past two decades, the pharmaceutical industry has recognized the limitations of over-relying on flat, achiral, and highly aromatic molecules. The landmark "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing chirality significantly correlates with a compound's successful transition from discovery to clinical approval [1].

1-(Piperidin-3-yl)azepane (CAS 933682-44-1) has emerged as a highly versatile, sp³-rich diamine building block designed to meet these modern physicochemical demands. Structurally, it consists of a piperidine ring linked at the 3-position to an azepane (hexamethyleneimine) ring. This unique architecture provides a secondary amine for robust synthetic coupling and a tertiary amine that modulates basicity and lipophilicity.

As a Senior Application Scientist, I have structured this guide to detail the strategic utility of 1-(Piperidin-3-yl)azepane in drug design—specifically in mitigating off-target toxicity and rigidifying PROTAC linkers—alongside field-validated protocols for its integration and biological evaluation.

Physicochemical Profiling: Escaping Flatland

To understand the value of 1-(Piperidin-3-yl)azepane, it must be compared against traditional, planar nitrogenous bases (e.g., anilines and piperazines) that heavily populate historical screening libraries. The introduction of the 7-membered azepane ring introduces out-of-plane conformational flexibility, which disrupts crystal lattice packing and dramatically improves aqueous solubility.

Table 1: Physicochemical Comparison of Amine Scaffolds

ScaffoldMolecular WeightcLogPFsp³pKa (Strongest Basic Center)Structural Geometry
1-(Piperidin-3-yl)azepane 182.311.81.00 ~10.2 (Azepane N)3D, Bicyclic, Chiral
1-Phenylpiperazine 162.231.50.40~8.9 (Piperazine N)Planar Aromatic
Aniline 93.130.90.00~4.6 (Primary Amine)Flat, 2D

Data Interpretation: The Fsp³ of 1.00 ensures that derivatives built on the 1-(Piperidin-3-yl)azepane scaffold maintain high three-dimensionality, a critical factor in achieving target selectivity and favorable pharmacokinetic profiles.

Strategic Applications in Drug Design

Mitigating hERG Toxicity in Kinase Inhibitors

Blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT prolongation and subsequent clinical attrition [2]. The hERG pharmacophore typically binds planar, lipophilic basic amines via π -cation interactions within the channel pore.

  • The Causality of the Scaffold: By replacing a planar piperazine or diethylamine motif with 1-(Piperidin-3-yl)azepane, the steric bulk of the 7-membered azepane ring physically clashes with the hERG binding pocket. Furthermore, the chiral 3-linkage forces the vector of the tertiary amine out of the optimal geometry required for hERG pore binding, effectively engineering out cardiotoxicity while maintaining the basicity required for target engagement.

Rigidifying PROTAC Linkers

Targeted protein degraders (PROTACs) traditionally utilize highly flexible PEG or alkyl linkers. However, excessive flexibility results in a high entropic penalty upon the formation of the ternary complex (Target-PROTAC-E3 Ligase) [3].

  • The Causality of the Scaffold: Incorporating 1-(Piperidin-3-yl)azepane into the linker region introduces a rigid, sp³-rich spacer. This pre-organizes the PROTAC into a binding-competent conformation, reducing the entropic cost of folding and enhancing the overall degradation efficiency.

PROTAC_Workflow POI Target Ligand (Warhead) PROTAC Bifunctional PROTAC POI->PROTAC Scaffold 1-(Piperidin-3-yl)azepane (sp³ Linker) Intermediate Scaffold-E3 Intermediate Scaffold->Intermediate Amidation E3 E3 Ligase Binder (e.g., Cereblon) E3->Intermediate Intermediate->PROTAC SNAr Coupling

Workflow for assembling a targeted protein degrader using 1-(Piperidin-3-yl)azepane.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in chemical causality to ensure reproducible results.

Protocol A: General SNAr Coupling of 1-(Piperidin-3-yl)azepane

This protocol details the attachment of the scaffold to a heteroaryl chloride (a common motif in kinase inhibitors).

Reagents & Materials:

  • Heteroaryl chloride (1.0 eq)

  • 1-(Piperidin-3-yl)azepane (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried microwave vial, dissolve the heteroaryl chloride (1.0 mmol) in 2.0 mL of anhydrous NMP.

    • Causality: NMP is selected over DMF due to its higher boiling point and superior ability to solvate highly polar, sp³-rich intermediates at elevated temperatures.

  • Amine Addition: Add 1-(Piperidin-3-yl)azepane (1.2 mmol) followed by DIPEA (3.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction. This prevents the protonation of the piperidine secondary amine, ensuring it remains nucleophilic.

  • Heating: Seal the vial and heat to 120°C for 4 hours using an oil bath or microwave reactor. Monitor via LC-MS.

  • Workup (Critical Step): Cool the reaction to room temperature and dilute with 15 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: NMP is highly water-soluble but easily partitions into organic solvents. Washing with 5% LiCl increases the ionic strength of the aqueous phase, forcefully driving the NMP out of the EtOAc layer and preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

Protocol B: High-Throughput Microsomal Stability Assay

Because 1-(Piperidin-3-yl)azepane contains a tertiary amine (a classic site for CYP450-mediated N-dealkylation), assessing in vitro metabolic stability is mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing a lag phase in enzyme kinetics.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold Acetonitrile containing an internal standard (IS).

    • Causality: The ice-cold Acetonitrile serves a dual purpose: it instantly denatures the CYP450 enzymes to halt metabolism at the exact time point, and it precipitates the microsomal proteins to prevent LC-MS column clogging.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis. Include Verapamil as a high-clearance positive control to validate enzyme activity.

Bio_Workflow Synth 1. Scaffold Functionalization (SNAr / Amidation) ADME 2. In Vitro ADME (Microsomal Stability) Synth->ADME Tox 3. Toxicity Panel (hERG Patch-Clamp) ADME->Tox Efficacy 4. In Vivo Efficacy (Target Engagement) Tox->Efficacy

Sequential biological evaluation workflow for 1-(Piperidin-3-yl)azepane derivatives.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). Medicinal chemistry of hERG optimizations: highlights and hang-ups. Journal of Medicinal Chemistry, 49(17), 5029-5046. URL:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

Method

High-Throughput Screening Assays Utilizing 1-(Piperidin-3-yl)azepane Libraries: Workflows for Kinase and GPCR Target Discovery

Introduction & Pharmacological Rationale The 1-(piperidin-3-yl)azepane scaffold—comprising a six-membered piperidine ring linked to a seven-membered azepane ring—has emerged as a highly privileged motif in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 1-(piperidin-3-yl)azepane scaffold—comprising a six-membered piperidine ring linked to a seven-membered azepane ring—has emerged as a highly privileged motif in modern drug discovery [1]. As the pharmaceutical industry shifts away from flat, highly aromatic compounds that often suffer from poor solubility and off-target toxicity, sp³-rich diamine scaffolds like 1-(piperidin-3-yl)azepane offer superior physicochemical properties.

Mechanistic Advantages of the Scaffold:

  • High Fraction of sp³ Carbons (Fsp³): The saturated nature of both rings allows the molecule to adopt complex 3D conformations, enabling it to probe deep, convoluted binding pockets such as kinase allosteric sites or G-protein-coupled receptor (GPCR) orthosteric sites.

  • Tunable Basicity: The presence of two basic nitrogen atoms allows for critical electrostatic interactions (e.g., salt bridges with conserved Aspartate or Glutamate residues in target proteins).

  • Vectorial Functionalization: The scaffold serves as an excellent central hub. One ring can act as an anchor in a hinge region, while the other projects functional groups into solvent-exposed or allosteric regions. This exact strategy was successfully utilized in the discovery of mutant-selective covalent EGFR inhibitors, where azepane-based high-throughput screening (HTS) hits were optimized into clinical candidates [2].

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed specifically for libraries enriched with 1-(piperidin-3-yl)azepane derivatives, pairing a phenotypic primary screen with a highly specific biochemical secondary validation.

Assay Design & Causality (E-E-A-T)

When screening basic, lipophilic amine libraries, researchers frequently encounter false positives due to colloidal aggregation, lysosomotropism, or non-specific membrane disruption. To establish a self-validating system , our workflow relies on two orthogonal assays:

  • Primary Screen (CellTiter-Glo Viability): Identifies compounds that induce a desired phenotypic response (e.g., cancer cell death via kinase inhibition) in a physiologically relevant environment.

  • Secondary Screen (TR-FRET Target Engagement): Confirms direct target binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is specifically chosen because heterocyclic libraries can exhibit auto-fluorescence. The time-resolved nature of this assay introduces a delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true signal [3].

Workflow Visualization

HTS_Workflow LibPrep 1-(Piperidin-3-yl)azepane Library Prep (0.5% DMSO) Primary Primary HTS Screen Cell Viability (Luminescence) LibPrep->Primary DataAnalysis QC & Data Analysis (Z'-factor > 0.6) Primary->DataAnalysis Triage Hit Triage & Cytotoxicity Filtering DataAnalysis->Triage Secondary Secondary Validation TR-FRET Target Engagement Triage->Secondary LeadOpt Lead Optimization & SAR Development Secondary->LeadOpt

Workflow for HTS of 1-(Piperidin-3-yl)azepane libraries, from primary screening to lead optimization.

Experimental Protocols

Protocol 1: Primary HTS – 384-Well Cell Viability Assay

Objective: Identify compounds that inhibit cell proliferation in target-dependent cell lines.

Materials:

  • Target-dependent cell line (e.g., mutant EGFR-driven NSCLC cells).

  • 384-well white opaque microplates (tissue culture treated).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 1-(Piperidin-3-yl)azepane compound library (10 mM stock in 100% DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Dispense 1,000 cells/well in 20 µL of assay medium into the 384-well plate using an automated liquid handler.

    • Causality: 1,000 cells/well ensures cells remain in the logarithmic growth phase over the 72-hour assay period, preventing contact inhibition from skewing metabolic readouts.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo), transfer 100 nL of the compound library to the assay plates. The final compound concentration is 10 µM.

    • Causality: This yields a final DMSO concentration of 0.5%. While azepane dihydrochloride salts are highly water-soluble, diverse library members may be lipophilic. 0.5% DMSO prevents precipitation without inducing solvent-mediated cytotoxicity.

  • Assay Incubation: Incubate for 72 hours at 37°C.

  • Reagent Addition: Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes. Add 10 µL of reagent per well.

    • Causality: Temperature equilibration is critical; luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause "edge effects" and ruin the Z'-factor.

  • Luminescence Reading: Shake plates for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence on a multi-mode plate reader.

Protocol 2: Secondary Validation – TR-FRET Kinase Assay

Objective: Confirm direct, 1:1 stoichiometric binding to the target protein and eliminate promiscuous inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).

    • Causality: The inclusion of 0.01% Tween-20 is a critical self-validating step. Basic, lipophilic amines can form colloidal aggregates that non-specifically denature proteins. The non-ionic detergent disrupts these aggregates, ensuring only true target binders show inhibition.

  • Enzyme/Tracer Mix: Add 5 µL of the target kinase and fluorescent tracer mix to a 384-well low-volume black plate.

  • Compound Addition: Pin-transfer or acoustically dispense test compounds (dose-response from 10 µM to 0.1 nM).

  • Antibody Addition: Add 5 µL of Europium-labeled anti-tag antibody.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Data Presentation & Quality Control

To ensure the integrity of the HTS campaign, rigorous quality control metrics must be met before hit progression. Table 1 outlines the required assay validation metrics, while Table 2 demonstrates a representative hit profile for an optimized azepane derivative.

Table 1: Required Quality Control Metrics for HTS Validation

MetricTarget ValueCausality / Interpretation
Z'-factor >0.6 Indicates excellent separation between positive and negative controls; ensures statistical reliability of hits.
Signal-to-Background (S/B) >5.0 Ensures the dynamic range is wide enough to detect partial inhibitors or allosteric modulators.
Coefficient of Variation (CV%) <10% Validates liquid handling precision and uniform cell seeding across the 384-well plate.
DMSO Tolerance Up to 1%Confirms that vehicle alone does not artificially suppress luminescence or cause protein denaturation.

Table 2: Representative Hit Profile of 1-(Piperidin-3-yl)azepane Derivatives

Compound IDScaffold MotifTarget Kinase IC₅₀ (nM)Cell Viability EC₅₀ (nM)Promiscuity (Aggregator)
AZP-001 Unsubstituted Azepane> 10,000> 10,000Negative
AZP-045 N-Acylated Piperidine4501,200Negative
AZP-112 Michael Acceptor-linked1245Negative
AZP-188 Highly Lipophilic Tail8590Positive (False Hit)

Note: AZP-188 demonstrates the necessity of the Tween-20 detergent step in Protocol 2, as its apparent potency is driven by colloidal aggregation rather than specific binding.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. URL:[Link]

  • Jia, Y., et al. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methyl-1H-indole-5-carboxamide (EGF816) as a Novel, Potent, and WT-Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants. Journal of Medicinal Chemistry, 59(14), 6648-6660. URL:[Link]

Application

Application Note: Regioselective N-Alkylation Protocols for 1-(Piperidin-3-yl)azepane

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic causality, experimental validation, and scalable protocol design.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic causality, experimental validation, and scalable protocol design.

Introduction & Mechanistic Causality

1-(Piperidin-3-yl)azepane (CAS: 1219957-22-8) is a highly versatile, structurally complex diamine scaffold frequently utilized in the synthesis of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) targeted libraries[1].

The core synthetic challenge with this scaffold lies in its dual-nitrogen nature: it possesses a secondary amine (N1 of the piperidine ring) and a tertiary amine (N1 of the azepane ring, attached to C3 of the piperidine). When functionalizing this molecule, chemists must achieve absolute regioselectivity at the secondary amine while avoiding the quaternization (over-alkylation) of the existing tertiary azepane nitrogen.

The Causality of Regioselectivity

Direct SN​2 alkylation with alkyl halides is notoriously difficult to control. Both nitrogen centers possess lone pairs capable of nucleophilic attack. While the secondary piperidine amine is less sterically hindered, traditional alkylation inherently transforms it into a tertiary amine, making the entire molecule susceptible to quaternization if excess electrophile is present.

To bypass this, field-proven methodologies exploit chemoselective intermediate formation . By utilizing Reductive Amination or Borrowing Hydrogen (BH) catalysis, we force the reaction through an iminium ion intermediate . A secondary amine readily condenses with an aldehyde/ketone to form a reducible iminium ion[2]. Conversely, a tertiary amine cannot lose water to form a stable iminium species without breaking a stable C-N bond[3]. This fundamental mechanistic divergence guarantees >99% regioselectivity for the piperidine nitrogen.

Experimental Protocols

Protocol A: Reductive Amination with NaBH(OAc)3​ (The Industry Standard)

This protocol is the gold standard for regioselective N-alkylation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is a mild hydride donor that is stable in weakly acidic media and selectively reduces iminium ions at a much faster rate than it reduces aldehydes[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1-(Piperidin-3-yl)azepane (1.0 equiv, 10 mmol) and the target aldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M)[4].

  • Activation: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5.0. This mildly acidic environment accelerates the dehydration of the hemiaminal into the critical iminium ion[3]. Stir at room temperature (RT) for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 15 mmol) portion-wise over 10 minutes to manage mild exothermicity[4].

  • Monitoring: Stir the suspension at RT for 2–12 hours. Monitor the disappearance of the secondary amine via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (adjusting aqueous layer to pH > 8). Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3].

Protocol B: Borrowing Hydrogen (BH) Catalysis (Green Chemistry)

For advanced drug development prioritizing atom economy, transition-metal catalyzed "Borrowing Hydrogen" is highly recommended. This protocol utilizes unactivated alcohols as alkylating agents, generating water as the sole byproduct[5].

Step-by-Step Methodology:

  • Setup: In an argon-flushed Schlenk tube, combine 1-(Piperidin-3-yl)azepane (1.0 equiv, 5 mmol), the primary alcohol (1.2 equiv, 6 mmol), and [Cp∗IrCl2​]2​ catalyst (1 mol%)[5].

  • Solvent & Base: Add K2​CO3​ (5 mol%) as a co-catalyst and anhydrous toluene (10 mL).

  • Reaction: Seal the tube and heat to 110 °C for 16 hours. The iridium catalyst temporarily dehydrogenates the alcohol to an aldehyde, which condenses with the piperidine nitrogen. The metal-hydride species then selectively reduces the resulting iminium[5].

  • Isolation: Cool to RT, dilute with ethyl acetate, filter through a short pad of Celite, and purify via flash column chromatography.

Protocol C: Controlled SN​2 Alkylation (For Non-Reducible Electrophiles)

When utilizing alkyl bromides or iodides (where Protocols A and B are inapplicable), kinetic control is mandatory to prevent quaternization.

Step-by-Step Methodology:

  • Preparation: Dissolve the diamine (1.0 equiv) in anhydrous acetonitrile (ACN, 0.1 M).

  • Base Addition: Add finely powdered K2​CO3​ (1.5 equiv). Avoid stronger bases (e.g., NaH) which can lead to unwanted side reactions or elimination of the alkyl halide.

  • Sub-stoichiometric Alkylation: Dropwise add the alkyl halide (strictly 0.95 equiv ). The sub-stoichiometric ratio is the critical fail-safe against di-alkylation.

  • Execution: Stir at 40 °C for 4–6 hours. Halt the reaction immediately once the alkyl halide is consumed, filter the inorganic salts, and purify.

Quantitative Data Summary

The following table summarizes the operational metrics of the three protocols to aid in route scouting and process chemistry decision-making.

MetricProtocol A: Reductive AminationProtocol B: Borrowing HydrogenProtocol C: Controlled SN​2
Regioselectivity > 99% (Perfectly selective)> 99% (Perfectly selective)~ 70 - 85% (Prone to mixtures)
Electrophile Aldehydes / KetonesPrimary / Secondary AlcoholsAlkyl Halides / Triflates
Typical Yield 85 - 95%75 - 90%50 - 65%
Byproducts Borate salts, H2​O H2​O onlyHalide salts, Quaternary amines
Scalability Excellent (Kilogram scale)Moderate (Requires specialized Ir/Ru)Poor (Requires intense purification)

Mechanistic Visualization

The logical flow of regioselectivity and potential failure points (quaternization) is mapped below.

G SM 1-(Piperidin-3-yl)azepane (2° & 3° Amine) PathA Protocol A: Reductive Amination (Aldehyde, NaBH(OAc)3) SM->PathA PathB Protocol B: Borrowing Hydrogen (Alcohol,[Ir] Catalyst) SM->PathB PathC Protocol C: Controlled SN2 (Alkyl Halide, K2CO3) SM->PathC Prod Target: Regioselective N-Alkyl-1-(piperidin-3-yl)azepane PathA->Prod >99% Selectivity PathB->Prod >99% Selectivity PathC->Prod ~70% Selectivity SideProd Unwanted Byproduct (Quaternized Amine) PathC->SideProd Excess Halide

Figure 1: Reaction pathways for the regioselective N-alkylation of 1-(Piperidin-3-yl)azepane.

References

  • MolCore. "1219957-22-8 | 1-(Piperidin-3-yl)azepane dihydrochloride". MolCore Product Catalog.1

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996. 4

  • "Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation". Dalian Institute of Chemical Physics (DICP). 5

  • "Technical Support Center: Reductive Amination for Secondary Amine Synthesis". BenchChem. 3

  • "Reductive Amination, and How It Works". Master Organic Chemistry. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 1-(Piperidin-3-yl)azepane

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify highly basic aliphatic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify highly basic aliphatic diamines. 1-(Piperidin-3-yl)azepane is a notoriously difficult target: it contains both a secondary and a tertiary amine, making it highly polar and strongly basic.

Below is our comprehensive troubleshooting guide and methodology lab, designed to help you bypass common pitfalls, understand the chemical causality of your column interactions, and achieve high-purity recoveries.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 1-(Piperidin-3-yl)azepane streak across all my fractions on standard bare silica gel? A1: The issue is rooted in fundamental acid-base chemistry. 1-(Piperidin-3-yl)azepane contains aliphatic amines with conjugate acid pKa values around 10–11. Standard bare silica gel is packed with surface silanol groups (Si-OH) that act as Brønsted acids with a pKa of approximately 4.5 to 5.5. When you load this basic diamine onto the column, an immediate proton transfer occurs. The silanols protonate the amines, creating a negatively charged silicate surface and a positively charged ammonium species. This results in strong ionic bonding rather than the desired reversible adsorption/desorption mechanism, leading to1[1]. Without intervention, the compound will elute with severe tailing and low yield.

Q2: I want to avoid using aggressive modifiers like DCM/MeOH/NH₄OH due to solvent evaporation issues. What is the best alternative? A2: The optimal solution is to switch your stationary phase to an amine-functionalized silica. In this media, the silica surface is chemically bonded with an aminopropyl silane, which effectively 2[2]. Because the surface is now basic, you can elute the diamine using "softer" and highly volatile normal-phase solvents—such as a simple Hexane/Ethyl Acetate gradient—3[3].

Q3: If I must use Reversed-Phase (C18) for this diamine, how do I prevent it from eluting in the void volume? A3: In reversed-phase chromatography, retention is driven by hydrophobicity. At a neutral pH, the diamine is fully protonated, making it highly polar and causing it to wash out in the void volume. To fix this, apply the "2 pH rule": adjust the mobile phase pH to at least 2 units above the amine's pKa. By 3[3], you force the compound into its neutral, free-base form. This drastically increases its lipophilicity, allowing it to partition effectively into the C18 stationary phase for a successful separation.

Part 2: Data Analytics & Strategy Comparison

To help you select the best approach for your specific lab setup, review the quantitative and qualitative metrics of the three primary purification strategies for basic diamines:

Purification StrategyStationary PhaseTypical Mobile PhaseModifier Required?Typical RecoveryPost-Run Evaporation
Optimal Normal Phase Amine-Functionalized SilicaHexane / Ethyl AcetateNone>90%Fast & Easy
Legacy Normal Phase Bare Silica GelDCM / Methanol1-5% NH₄OH or TEA60-80%Difficult (High boiling modifiers)
Reversed-Phase C18 Bonded SilicaWater / Acetonitrile0.1% TEA (High pH)>85%Moderate (Aqueous removal)

Part 3: Methodology Lab (Self-Validating Protocols)

Every protocol below is designed as a self-validating system. Do not proceed to the elution phase until the validation check confirms your system is properly tuned.

Protocol A: Normal Phase Purification via Amine-Functionalized Silica

This is the preferred method for 1-(Piperidin-3-yl)azepane, as it4[4] without requiring harsh modifiers.

  • TLC Validation (Crucial): Spot the crude mixture on an amine-functionalized TLC plate. Develop using an 80:20 Hexane/EtOAc mixture.

    • Validation Check: If the target spot exhibits an Rf of 0.2–0.3 with symmetrical shape and no tailing, the solvent system is validated. If Rf < 0.2, increase the EtOAc ratio.

  • Column Equilibration: Mount an amine-functionalized flash cartridge (e.g., KP-NH or Amino Flash). Equilibrate with 3-5 column volumes (CV) of the initial validated mobile phase.

  • Sample Loading: Dissolve the crude 1-(Piperidin-3-yl)azepane in a minimal amount of DCM. Alternatively, dry load the sample onto a small amount of amine-functionalized silica.

  • Gradient Elution: Run a shallow gradient from 0% to the optimized EtOAc concentration over 10-15 CVs.

  • Fraction Analysis: Identify fractions containing the pure diamine. Evaporate under reduced pressure (no modifier removal steps required).

Protocol B: High-pH Reversed-Phase Purification (C18)

Use this method if the crude mixture contains highly polar impurities that cannot be resolved in normal phase.

  • Mobile Phase Preparation: Prepare Solvent A (HPLC-grade Water + 0.1% TEA) and Solvent B (HPLC-grade Acetonitrile + 0.1% TEA).

    • Validation Check: Measure the pH of Solvent A using a calibrated pH meter. The pH must be >10 to guarantee the diamine remains entirely in its free-base form.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 95% Solvent A / 5% Solvent B.

  • Sample Loading: Dissolve the crude in the starting mobile phase or pure DMSO. Inject onto the column.

  • Gradient Elution: Run a gradient from 5% B to 100% B over 15-20 CVs.

  • Recovery: Pool the fractions and lyophilize to remove the aqueous phase and volatile TEA modifier.

Part 4: Decision Architecture

Workflow A Crude 1-(Piperidin-3-yl)azepane B Assess Polarity & Solubility A->B C Highly Polar / Water Soluble B->C D Organic Soluble / Lipophilic B->D E Reversed-Phase (C18) Add 0.1% TEA (High pH) C->E Optimal for RP F Amine-Functionalized Silica Hexane/EtOAc (No Modifier) D->F Best for NP G Bare Silica Gel DCM/MeOH + 1% NH4OH D->G Legacy Method H Irreversible Adsorption / Tailing G->H If modifier omitted

Diagnostic workflow for selecting the optimal purification strategy for basic diamines.

References

  • Biotage.
  • Benchchem.
  • Teledyne ISCO. "RediSep amine functionalized column"
  • Sorbent Technologies, Inc. "Amino Silica Gel"

Sources

Optimization

Technical Support Center: Troubleshooting Amidation of 1-(Piperidin-3-yl)azepane

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the complex amidation of 1-(Piperidin-3-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the complex amidation of 1-(Piperidin-3-yl)azepane .

The Kinetic Bottleneck

1-(Piperidin-3-yl)azepane presents a unique dual-amine challenge. The desired site of amidation is the secondary amine (position 1 of the piperidine ring). However, the bulky azepane ring attached at the beta-position (C3) creates significant steric hindrance, slowing down nucleophilic attack. This kinetic delay provides a window for competing side reactions—driven by the molecule's tertiary azepane amine and the activated carboxylic acid—to dominate the reaction landscape.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant epimerization of my chiral carboxylic acid during coupling? A1: Epimerization occurs when the activation of the carboxylic acid is faster than the subsequent nucleophilic attack by the secondary amine. Because the secondary amine in 1-(Piperidin-3-yl)azepane is sterically hindered, the activated ester has a prolonged half-life in solution. This extended lifetime allows the intermediate to undergo base-catalyzed enolization or form an oxazolone intermediate[1]. Furthermore, the tertiary azepane nitrogen can act as a local intramolecular base, exacerbating alpha-proton abstraction.

  • Resolution: Switch from standard HOBt to highly reactive additives like OxymaPure or HOAt. Reagents like COMU or HATU accelerate the coupling step, minimizing the temporal window for epimerization[1]. Additionally, replace triethylamine (TEA) with a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or DIPEA, and strictly maintain the reaction at 0 °C during the activation phase[2].

Q2: My LC-MS shows a +98 Da mass shift instead of the desired product. What is this byproduct? A2: This mass shift is characteristic of a guanidinylation byproduct. Uronium/aminium coupling reagents (e.g., HATU, HBTU) can react directly with the unprotected secondary amine of the piperidine ring if they are present in excess[1]. The steric hindrance of 1-(Piperidin-3-yl)azepane makes its nitrogen surprisingly susceptible to trapping the uronium electrophile when the active ester is kinetically slow to form.

  • Resolution: Ensure strict stoichiometric control (maximum 1.0 - 1.05 equivalents of HATU). If the problem persists, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide/additive system (e.g., DIC/Oxyma), which structurally cannot form guanidinium adducts[1].

Q3: I am observing unexpected degradation and low yields. Could the tertiary azepane ring be interfering? A3: Yes. The tertiary nitrogen of the azepane ring can act as a competing nucleophile, attacking the activated carboxylic acid to form a highly reactive acylammonium intermediate[3]. While this intermediate can occasionally transfer the acyl group to the secondary amine, it often leads to ketene formation (if alpha-protons are present) or hydrolytic degradation upon aqueous workup.

  • Resolution: Pre-activate the carboxylic acid completely before introducing the 1-(Piperidin-3-yl)azepane. By ensuring no free coupling reagent remains and that the active ester is fully formed at low temperatures, you reduce the likelihood of the tertiary amine engaging in parasitic pathways.

Part 2: Quantitative Reagent Selection

To guide your optimization, the following table summarizes the performance of various coupling systems when reacting sterically hindered piperidines with aliphatic carboxylic acids.

Coupling SystemRecommended BaseTypical Yield (%)Epimerization RiskGuanidinylation Risk
HATU / DIPEA DIPEA80 - 85%LowModerate (if excess used)
HBTU / TEA TEA50 - 60%HighHigh
PyBOP / DIPEA DIPEA75 - 80%ModerateNone
DIC / OxymaPure 2,4,6-Collidine85 - 95%Very LowNone

Data synthesized from standard peptide coupling benchmarks for hindered secondary amines[1][2].

Part 3: Mechanistic Troubleshooting Workflow

Use the following logical decision tree to identify and resolve side-product formation based on your specific reaction outputs.

AmidationTroubleshooting Start Amidation of 1-(Piperidin-3-yl)azepane Chiral Is the Carboxylic Acid Chiral? Start->Chiral Epimerization Risk of Epimerization: Use DIC/Oxyma or COMU Chiral->Epimerization Yes NonChiral Analyze Major Side-Products Chiral->NonChiral No Guan Guanidinylation Detected? NonChiral->Guan PyBOP Switch to PyBOP or stoichiometric HATU Guan->PyBOP Yes Hydrolysis Active Ester Hydrolysis? Guan->Hydrolysis No Dry Ensure Anhydrous Conditions & Increase Concentration Hydrolysis->Dry Yes

Fig 1: Troubleshooting workflow for 1-(Piperidin-3-yl)azepane amidation side-products.

Part 4: Validated Experimental Protocol

Optimized DIC/Oxyma Amidation for 1-(Piperidin-3-yl)azepane

This protocol utilizes Diisopropylcarbodiimide (DIC) and OxymaPure to circumvent guanidinylation and suppress epimerization. It is designed as a self-validating system : the success of the reaction is physically confirmed during workup, as the specific byproducts of this reagent combination (diisopropylurea and Oxyma) partition entirely away from the product without the need for complex chromatography[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and OxymaPure (1.05 equiv, 0.525 mmol) in anhydrous DMF to achieve a high concentration (0.2 M to 0.5 M). Causality: High concentration compensates for the steric hindrance of the beta-azepane ring by forcing higher collision frequencies.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIC (1.05 equiv, 0.525 mmol) dropwise. Stir at 0 °C for 15 minutes to ensure complete formation of the Oxyma active ester. Causality: Pre-activation at low temperatures prevents the tertiary azepane amine from forming parasitic acylammonium species[3].

  • Amine Addition: Dissolve 1-(Piperidin-3-yl)azepane (1.1 equiv, 0.55 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.

  • Base Addition: If the amine is supplied as a hydrochloride salt, add 2,4,6-collidine (2.5 equiv). Causality: Collidine is strictly preferred over TEA; its steric bulk prevents it from acting as a competing nucleophile or accelerating the enolization of the active ester.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS.

  • Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (adjust pH to 5-6 if the product is highly basic to prevent extraction into the aqueous layer), saturated NaHCO₃, and brine.

    • Validation Check: The Oxyma and diisopropylurea byproducts will partition entirely into the aqueous phase[2]. If the organic layer yields a clean product upon evaporation, the kinetic suppression of side-products was successful.

References

  • Green Chemistry (RSC Publishing). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Royal Society of Chemistry. [Link]

  • Organic Letters (ACS Publications). Direct Amidation of Tertiary N-Benzylamines. American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Comparison of Azepane Derivatives: An Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating structural isomers in complex biological, toxicological, or forensic matrices. Azepane derivatives—characterized by t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating structural isomers in complex biological, toxicological, or forensic matrices. Azepane derivatives—characterized by their seven-membered nitrogen-containing heterocyclic rings—are increasingly prevalent in drug development and novel psychoactive substances (NPS). Distinguishing these from their six-membered (piperidine) and five-membered (pyrrolidine) counterparts is absolutely critical for accurate structural elucidation.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation behaviors of azepane derivatives versus piperidine isomers, utilizing the synthetic cannabinoid AM-1220 and its azepane isomer as a foundational case study.

Mechanistic Causality: Why Do Azepanes Fragment Differently?

To build a robust analytical method, we must first understand the causality behind the spectral differences. The fundamental divergence in fragmentation between piperidine and azepane isomers is rooted in ring strain, steric geometry, and the energetic thresholds required for bond cleavage.

  • Piperidine Derivatives (Six-Membered Rings): In gas chromatography-electron ionization-mass spectrometry (GC-EI-MS), compounds containing an N-methylpiperidine moiety (such as AM-1220) undergo rapid and energetically favorable α-cleavage. This highly localized, radical-directed mechanism directly eliminates the piperidine ring to form a highly stable, low-mass cyclic iminium ion (e.g., m/z 98) (1)[1].

  • Azepane Derivatives (Seven-Membered Rings): The expanded seven-membered ring introduces conformational flexibility and steric hindrance that precludes simple, direct α-cleavage into a stable cyclic ion. Instead, 70 eV ionization triggers a ring-opening event, forming an open-chained molecular iminium ion (e.g., m/z 382). Because this open-chain intermediate is highly energetic and unstable, it undergoes extensive secondary cascading fragmentation, yielding a complex spectrum with numerous high-intensity lower-mass peaks (e.g., m/z 127, 84, 57) (1)[1].

Furthermore, under Collision-Induced Dissociation (CID) in LC-ESI-MS/MS, even-electron precursor ions of azepanes exhibit charge-remote fragmentation pathways that are distinctly different from the radical-directed cleavages seen in EI-MS (2)[2].

Pathway_Logic Parent Protonated Precursor Ion [M+H]+ (e.g., m/z 383) Piperidine Piperidine Isomer (e.g., AM-1220) Parent->Piperidine Azepane Azepane Isomer (7-membered ring) Parent->Azepane AlphaCleavage Rapid α-Cleavage Piperidine->AlphaCleavage RingOpening Ring Opening / Complex Cleavage Azepane->RingOpening CyclicIminium Stable Cyclic Iminium Ion (Base Peak: m/z 98) AlphaCleavage->CyclicIminium OpenChain Open-Chained Iminium Ion (m/z 382) -> Multiple Fragments (m/z 127, 84, 57) RingOpening->OpenChain

Fig 1: Divergent fragmentation pathways of piperidine versus azepane isomers.

Quantitative Data Comparison

To objectively compare performance and spectral output, the following table summarizes the key GC-EI-MS and LC-HRMS/MS fragmentation data used to distinguish AM-1220 from its azepane isomer.

Analytical ParameterAM-1220 (Piperidine Isomer)AM-1220 Azepane Isomer
Precursor Ion (HRMS) [M+H]+ m/z 383.2106[M+H]+ m/z 383.2113
EI-MS Molecular Ion m/z 382 (Low relative abundance)m/z 382 (High relative abundance)
EI-MS Base Peak m/z 98 (100% relative intensity)m/z 127 (100% relative intensity)
Key EI-MS Fragments m/z 70 (19%), 127 (13%), 155 (6%)m/z 84 (86%), 57 (86%), 144 (low)
HRMS/MS (CID) Fragments m/z 98.0965 (C6H12N+)m/z 112.1118 (C7H14N+)
Mechanistic Driver Direct α-cleavageRing opening & secondary cleavage

Self-Validating Experimental Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating orthogonal techniques (GC-EI-MS and LC-HRMS/MS) alongside strict Quality Control (QC) gates, false positives caused by thermal degradation or isobaric interference are systematically eliminated.

MS_Workflow Sample Sample Preparation (Extraction & Reconstitution) GCMS GC-EI-MS (70 eV, Radical Cleavage) Sample->GCMS LCMS LC-HRMS/MS (ESI-CID, Even-Electron) Sample->LCMS Data Data Analysis (Isomer Differentiation) GCMS->Data LCMS->Data

Fig 2: Dual-platform mass spectrometry workflow for isomer differentiation.

Protocol 1: GC-EI-MS Analysis (Radical-Directed Fragmentation)

Objective: Induce hard ionization (70 eV) to capture characteristic radical-directed iminium ion formation and differentiate ring structures.

  • Sample Preparation: Extract 100 µL of biological matrix or 1 mg of solid sample using a liquid-liquid extraction (LLE) with hexane:ethyl acetate (9:1, v/v). Spike with a stable isotope-labeled internal standard (SIL-IS) to validate retention time stability.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven from 100 °C (hold 1 min) to 280 °C at 15 °C/min.

  • Ionization & Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 500.

  • Self-Validation Gate: Run a solvent blank immediately prior to the sample. The presence of a dominant m/z 98 peak in the sample (absent in the blank) confirms the piperidine moiety. Conversely, a dense fragmentation cluster (m/z 127, 84, 57) paired with a high-abundance molecular ion validates the azepane structure (1)[1].

Protocol 2: LC-HRMS/MS Analysis (Even-Electron CID Fragmentation)

Objective: Determine exact mass (< 5 ppm error) and isolate specific product ions via Collision-Induced Dissociation (CID).

  • Reconstitution: Dry the LLE organic layer under nitrogen and reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation: Use a sub-2 µm C18 UHPLC column. Apply a gradient elution from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Utilize Electrospray Ionization (ESI) in positive mode. Set up a Data-Dependent Acquisition (DDA) method. Isolate the [M+H]+ precursor (m/z 383.21) and apply normalized collision energy (NCE) at 30%.

  • Self-Validation Gate: Verify the mass accuracy of the precursor ion. For the azepane isomer, the specific neutral loss of 271.0995 Da yielding the m/z 112.1118 fragment must be observed within a strict 5 ppm mass tolerance window (1)[1].

Conclusion

The structural elucidation of azepane derivatives requires a nuanced understanding of gas-phase ion chemistry. By leveraging the distinct energetic thresholds of ring-opening mechanisms versus direct α-cleavage, analysts can definitively distinguish seven-membered azepanes from their six-membered piperidine counterparts. Implementing orthogonal GC-EI-MS and LC-HRMS/MS workflows ensures high-confidence identification in both pharmaceutical research and forensic toxicology.

References

  • Source: researchgate.
  • Source: ojp.
  • Source: researchgate.

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
1-(Piperidin-3-yl)azepane
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1-(Piperidin-3-yl)azepane
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